Desisobutyryl-ciclesonide
Description
Contextualization as the Primary Active Metabolite of Ciclesonide (B122086)
Ciclesonide itself is a prodrug, meaning it is administered in an inactive form. researchgate.netnih.gov Its therapeutic effects are manifested through its conversion to desisobutyryl-ciclesonide. This transformation occurs primarily in the lungs, where intracellular esterases cleave the isobutyrate group from the ciclesonide molecule. nih.goversnet.org This enzymatic action unlocks the potent glucocorticoid activity of this compound.
The binding affinity of this compound to the glucocorticoid receptor is remarkably high, estimated to be over 100 times greater than that of its parent compound, ciclesonide. ersnet.orgnih.gov This significant increase in affinity is a cornerstone of its pharmacological efficacy. Once activated, this compound can also undergo reversible esterification with fatty acids, forming conjugates such as des-CIC oleate (B1233923) and des-CIC palmitate. nih.goversnet.org This process may serve as a reservoir, prolonging the local anti-inflammatory activity of the active metabolite. nih.govdrugbank.com
The conversion from ciclesonide to its active metabolite is a rapid process. Studies in human bronchial epithelial cells have shown approximately 30% conversion within the first 4 hours, with almost complete conversion by 24 hours. nih.govapexbt.com This efficient activation at the target site is a key feature of its mechanism.
Overview of its Significance in Glucocorticoid Research and Pharmacology
This compound holds considerable significance in glucocorticoid research due to its potent and targeted anti-inflammatory properties. Its high affinity for the glucocorticoid receptor makes it a powerful tool for studying receptor-mediated signaling pathways and gene expression. nih.govcaymanchem.com
Research has demonstrated the potent in vitro activity of this compound in various cell types. For instance, it effectively inhibits the proliferation of peripheral blood mononuclear cells and lymphocytes, showcasing its immunosuppressive capabilities. nih.govmedchemexpress.com In studies using human lung epithelial cells, this compound has been shown to be as effective as dexamethasone (B1670325) in reducing the expression of pro-inflammatory cytokines. oup.com
A notable area of investigation is its potential as a selective glucocorticoid receptor (GR) modulator. oup.com Research in neonatal rat models suggests that this compound can exert potent anti-inflammatory effects with a potentially more favorable profile regarding some systemic effects compared to other glucocorticoids like dexamethasone. oup.com This has sparked interest in its potential for therapeutic applications where minimizing systemic exposure is crucial.
The study of this compound also provides valuable insights into the concept of "soft drugs" or prodrugs that are activated locally and then rapidly metabolized into inactive forms upon entering systemic circulation. researchgate.net This approach aims to maximize therapeutic effects at the target site while minimizing potential systemic adverse effects. The high protein binding (approximately 99%) and rapid systemic clearance of this compound contribute to this favorable pharmacokinetic profile. nih.govoup.com
| Compound | Relationship to this compound | Key Research Finding |
| Ciclesonide | Parent prodrug | Converted to this compound by esterases in the airways. nih.gov |
| Des-CIC oleate | Fatty acid conjugate | Formed from this compound, potentially prolonging its action. nih.goversnet.org |
| Des-CIC palmitate | Fatty acid conjugate | Another fatty acid ester of this compound found in lung tissue. ersnet.org |
| Dexamethasone | Comparative glucocorticoid | This compound shows comparable anti-inflammatory efficacy in some models. oup.com |
| Budesonide | Comparative glucocorticoid | This compound has a higher relative binding affinity for the glucocorticoid receptor. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,2S,4S,6R,8S,9S,11S,12S,13R)-6-cyclohexyl-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O6/c1-26-11-10-18(30)12-17(26)8-9-19-20-13-23-28(22(32)15-29,27(20,2)14-21(31)24(19)26)34-25(33-23)16-6-4-3-5-7-16/h10-12,16,19-21,23-25,29,31H,3-9,13-15H2,1-2H3/t19-,20-,21-,23-,24+,25+,26-,27-,28+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPLANUPKBHPMS-FYSAVPLMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CC4C2(OC(O4)C5CCCCC5)C(=O)CO)CCC6=CC(=O)C=CC36C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@H]4[C@]2(O[C@@H](O4)C5CCCCC5)C(=O)CO)CCC6=CC(=O)C=C[C@]36C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanism of Action and Receptor Pharmacology
The therapeutic efficacy of desisobutyryl-ciclesonide is rooted in its activity as a glucocorticoid receptor agonist. Its high binding affinity and subsequent activation of this receptor initiate a cascade of events that ultimately suppress inflammation.
Glucocorticoid Receptor Agonism and Binding Kinetics
This compound is a potent agonist of the glucocorticoid receptor (GR) guidetopharmacology.org. Ciclesonide (B122086) itself is a prodrug with low affinity for the GR; it is converted by intracellular esterases in the airways into its active metabolite, this compound nih.gov. This conversion is crucial for its pharmacological activity.
This compound exhibits a high binding affinity for the glucocorticoid receptor oup.comnih.gov. This strong interaction is a key determinant of its potency as an anti-inflammatory agent. The high affinity ensures that even at low concentrations, the compound can effectively bind to and activate the GR, leading to a robust therapeutic response.
The affinity of this compound for the glucocorticoid receptor is approximately 100 times greater than that of its parent compound, ciclesonide nih.gov. When compared to the reference glucocorticoid dexamethasone (B1670325), this compound demonstrates a significantly higher relative receptor affinity.
Table 1: Comparative Glucocorticoid Receptor Affinity
| Compound | Relative Receptor Affinity (Dexamethasone = 100) |
|---|---|
| This compound | 1200 nih.gov |
| Ciclesonide | 12 nih.gov |
| Budesonide | 935 |
| Fluticasone Propionate | 1775 |
Intracellular Signaling Cascades and Gene Regulation
Upon binding to this compound, the glucocorticoid receptor undergoes a series of conformational changes that trigger its translocation to the nucleus. Once in the nucleus, the activated receptor complex modulates the expression of target genes, leading to the observed anti-inflammatory effects.
The binding of this compound to the cytoplasmic glucocorticoid receptor induces the dissociation of heat shock proteins and facilitates the translocation of the receptor-ligand complex into the nucleus nih.gov. Inside the nucleus, the activated receptor dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes guidetopharmacology.orgingentaconnect.com. This binding to GREs is a critical step in the regulation of gene transcription.
This compound demonstrates potent transactivation and transrepression activities nih.govresearchgate.net. Through its interaction with GREs, the this compound-GR complex can either enhance or suppress the transcription of specific genes.
Transactivation: The binding of the activated GR to positive GREs increases the transcription of anti-inflammatory genes.
Transrepression: The activated GR can also interfere with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby reducing the expression of inflammatory genes ingentaconnect.comnih.gov. Studies have shown that this compound is as effective as dexamethasone in reducing the expression of various bleomycin-induced proinflammatory cytokine mRNAs nih.gov.
Genome-wide transcriptomic analyses have revealed both similarities and differences in the transcriptional responses induced by this compound compared to dexamethasone, suggesting a unique gene regulatory profile nih.govresearchgate.net. Research indicates that for this compound, the EC50 for NF-κB mediated transrepression was significantly larger than that for both transactivation and transrepression via AP-1 ingentaconnect.comnih.gov.
Cellular and Molecular Anti-inflammatory Modalities
This compound, the active metabolite of the corticosteroid ciclesonide, exerts potent anti-inflammatory effects through a variety of cellular and molecular pathways. youtube.comdrugbank.comselleckchem.com As a glucocorticoid receptor agonist, its mechanism of action involves the regulation of gene expression, leading to the suppression of multiple components of the inflammatory cascade. drugbank.compatsnap.com After the parent compound, ciclesonide, is converted by esterases in the airways to this compound, the active metabolite binds to glucocorticoid receptors with high affinity. nih.govtandfonline.comnih.gov This ligand-receptor complex then translocates to the cell nucleus, where it modulates the transcription of target genes, ultimately interfering with the processes that drive inflammation. drugbank.compatsnap.com
A primary manifestation of inflammation is the migration of leukocytes from the bloodstream into affected tissues. This compound plays a crucial role in mitigating this process by inhibiting the infiltration of various inflammatory cells. drugbank.compatsnap.com The compound restricts the accumulation of key immune cells at the site of inflammation, thereby reducing the cellular component of the inflammatory response. drugbank.com
Research has demonstrated that the action of this compound leads to a reduction in the presence of multiple types of leukocytes within the respiratory mucosa. patsnap.com This includes cells central to both acute and chronic inflammatory conditions. Histological examinations have confirmed a marked inhibition of inflammatory cell infiltration in the respiratory tract following treatment. nih.gov The specific cell types whose infiltration is inhibited are detailed in the table below.
Table 1: Inflammatory Cells Inhibited by this compound
| Cell Type | Role in Inflammation | Reference |
|---|---|---|
| Polymorphonuclear Leukocytes (Neutrophils) | Key responders in acute inflammation; release cytotoxic enzymes and reactive oxygen species. | drugbank.com |
| Macrophages | Phagocytic cells that present antigens and release pro-inflammatory cytokines. | drugbank.com |
| Eosinophils | Central to allergic inflammation and asthma; release inflammatory mediators. | patsnap.com |
| T-lymphocytes | Orchestrate the adaptive immune response and contribute to chronic inflammation. | patsnap.com |
| Mast Cells | Release histamine and other mediators that trigger allergic reactions. | patsnap.com |
This compound effectively reduces inflammation by limiting the vascular changes that facilitate it. drugbank.com A key part of its anti-inflammatory action is the ability to decrease capillary dilatation and reduce the permeability of blood vessels. drugbank.com These vascular structures typically widen and become more permeable during an inflammatory response to allow immune cells and plasma proteins to move into tissues. By counteracting these effects, this compound helps to reduce edema and swelling.
The mechanism for this includes restricting the release of vasoactive kinins, which are compounds that directly contribute to blood vessel dilatation and increased permeability. drugbank.com By stabilizing the vascular endothelium and reducing its permeability, the compound limits the exudation of fluid and the migration of leukocytes into the surrounding tissue.
A cornerstone of the anti-inflammatory action of this compound is its ability to interfere with the production of potent chemical mediators of inflammation. drugbank.com This is achieved by upregulating the synthesis of specific inhibitory proteins. The anti-inflammatory actions of glucocorticoids are understood to involve phospholipase A2 inhibitory proteins, known as lipocortins. drugbank.compatsnap.com
By increasing the production of proteins like lipocortin-1, this compound suppresses the activity of the enzyme Phospholipase A2. patsnap.comnih.gov Phospholipase A2 is a critical enzyme that releases arachidonic acid from cell membrane phospholipids. nih.govnih.gov Arachidonic acid serves as the precursor for the biosynthesis of eicosanoids, a major class of inflammatory mediators that includes prostaglandins and leukotrienes. drugbank.compatsnap.com By inhibiting the release of arachidonic acid, this compound effectively halts this entire downstream cascade, leading to a significant reduction in the production of these powerful pro-inflammatory substances. drugbank.com
Table 2: Key Molecules in the Inflammatory Mediator Pathway Targeted by this compound
| Target Molecule/Process | Action of this compound | Consequence | Reference |
|---|---|---|---|
| Lipocortin-1 (Annexin A1) | Increases synthesis | Inhibition of Phospholipase A2 | patsnap.com |
| Phospholipase A2 (PLA2) | Activity is inhibited by Lipocortin-1 | Decreased release of Arachidonic Acid | drugbank.compatsnap.com |
| Arachidonic Acid Release | Inhibited | Reduced availability of precursor for eicosanoids | drugbank.comnih.gov |
| Prostaglandins & Leukotrienes | Biosynthesis is reduced | Decrease in key mediators of inflammation, pain, and bronchoconstriction | drugbank.compatsnap.com |
In addition to its effects on cellular infiltration and mediator production, this compound can suppress humoral immune responses. drugbank.com This aspect of its function is particularly relevant in allergic and antibody-mediated inflammatory conditions. The compound has been shown to effectively inhibit allergen-induced T-cell proliferation in vitro. selleckchem.com This is significant because T-cells play a central role in orchestrating the humoral immune response, including the activation of B-cells to produce antibodies.
Furthermore, this compound suppresses the expression of key cytokines that drive allergic-type inflammation. It has been shown to inhibit the expression of Interleukin-4 (IL-4), a cytokine crucial for the production of Immunoglobulin E (IgE), the primary antibody class involved in allergic reactions. selleckchem.comnih.gov Studies have noted a significant decrease in serum IgE levels and other inflammatory cytokines like Interleukin-13, which collaborates with IL-4 in promoting allergic responses. nih.gov
Table 3: Effects of this compound on Components of the Humoral Immune Response
| Component | Function in Humoral/Allergic Response | Effect of this compound | Reference |
|---|---|---|---|
| T-cell Proliferation | Orchestrates B-cell activation and antibody production. | Inhibited | selleckchem.com |
| Interleukin-4 (IL-4) | Promotes B-cell switching to produce IgE; a key Th2 cytokine. | Expression is inhibited | selleckchem.comnih.gov |
| Interleukin-13 (IL-13) | Works with IL-4 to promote features of allergic inflammation. | Production is decreased | nih.gov |
| Immunoglobulin E (IgE) | The primary antibody responsible for allergic reactions. | Serum levels are decreased | nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| Arachidonic Acid |
| Ciclesonide |
| This compound |
| Immunoglobulin E (IgE) |
| Interleukin-13 |
| Interleukin-4 |
| Leukotrienes |
| Lipocortin-1 |
| Phospholipase A2 |
Metabolic Transformations and Pharmacokinetic Dynamics
Esterase-Mediated Bioactivation in Target Tissues
Ciclesonide (B122086) is administered as an inactive prodrug that requires metabolic conversion to its active form, desisobutyryl-ciclesonide (des-CIC), to exert its anti-inflammatory effects. nih.govnih.govdshs-koeln.deersnet.org This bioactivation is a critical step, primarily occurring within the target tissues of the respiratory tract.
Following inhalation, ciclesonide is converted by intracellular esterases within the upper and lower airways to this compound. nih.govresearchgate.netersnet.orgresearchgate.net This on-site activation process is crucial, as this compound exhibits a binding affinity for the glucocorticoid receptor that is approximately 100 times greater than that of the parent compound, ciclesonide. nih.govnih.govresearchgate.net In vivo studies in humans have confirmed that after inhalation, ciclesonide is rapidly hydrolyzed to des-CIC in both central and peripheral lung tissues. ersnet.orgersnet.org A significant portion of the prodrug is activated to this compound shortly after administration, with the metabolite being readily detectable in lung tissue samples. ersnet.orgersnet.org This targeted conversion within the lungs minimizes activation in the oropharynx, contributing to the compound's profile. nih.govmedscape.org The activation has been demonstrated in various in vitro models, including human precision-cut lung slices, normal human bronchial epithelial (NHBE) cells, and alveolar type II epithelial cells. nih.govresearchgate.netdovepress.comresearchgate.net
The enzymatic hydrolysis of ciclesonide to this compound is mediated by specific endogenous esterases present in airway tissues. nih.govnih.govresearchgate.net Studies utilizing a range of inhibitors have identified carboxylesterases and, to a lesser extent, cholinesterases as the primary enzymes responsible for this metabolic conversion. nih.govresearchgate.netnih.gov Research conducted on human lung and normal human bronchial epithelial (NHBE) cells indicated a major role for cytosolic carboxylesterases in the bioactivation process. nih.gov While these esterases are present in the lung, their activity is significantly higher in the liver. nih.gov This differential activity facilitates high conversion rates at the target site while contributing to rapid systemic clearance of any absorbed prodrug. nih.govresearchgate.net
| Tissue | Subcellular Fraction | Hydrolysis Rate (nmol/g tissue/min) |
| Liver | Microsomes | 25.4 |
| Cytosol | 62.9 | |
| Peripheral Lung | Microsomes | 0.089 |
| Cytosol | 0.915 | |
| Plasma | - | 0.001 (nmol/mL plasma/min) |
Table 1. In vitro hydrolysis rates of Ciclesonide (500 µM) to this compound in various human tissues. Data sourced from Mutch et al. (2007). nih.gov
Formation and Reversibility of Fatty Acid Conjugates
A key feature of this compound's pharmacokinetics is its ability to form reversible conjugates with endogenous fatty acids. nih.govresearchgate.netnih.gov This process occurs after the initial bioactivation of ciclesonide.
Once formed, this compound, which possesses a hydroxyl group at the C-21 position, can undergo esterification with fatty acids. nih.gov In vivo and in vitro studies have identified specific lipid conjugates, with this compound oleate (B1233923) and this compound palmitate being the most prominent metabolites detected in human lung tissue. nih.goversnet.orgersnet.org In many cases, des-CIC oleate is the main conjugate formed. nih.goversnet.orgresearchgate.net These highly lipophilic fatty acid esters have been observed in various cellular systems, including human nasal epithelial cells, alveolar epithelial cells, and lung slices. nih.gov
The formation of fatty acid conjugates is a reversible process that dramatically increases the lipophilicity of the active metabolite. nih.govtandfonline.com This creates an intracellular depot or reservoir of inactive this compound conjugates within the target cells of the airways. nih.govresearchgate.net These conjugates can then be slowly hydrolyzed back to the active this compound, thereby prolonging its presence and anti-inflammatory activity within the lung tissue. nih.govtandfonline.com This mechanism of intracellular retention and slow release of the active moiety supports a sustained local effect, with metabolites being present in lung tissue for up to 24 hours post-inhalation. nih.goversnet.orgnih.gov Studies have shown that while the total amount of intracellular fatty acid esters decreases over 24 hours, the amount of this compound released into the medium increases, demonstrating the reversibility of the conjugation. nih.gov
| Time Post-Inhalation | Tissue Compartment | Predominant Metabolite(s) |
| 2-4 hours | Central & Peripheral Lung | Des-CIC, Des-CIC oleate |
| >8 hours | Central & Peripheral Lung | Des-CIC oleate |
| Up to 24 hours | Central & Peripheral Lung | At least one metabolite (Des-CIC, Des-CIC oleate, or Des-CIC palmitate) present |
Table 2. Presence of this compound and its fatty acid conjugates in human lung tissue over time after a single inhalation of Ciclesonide. Data sourced from Nave et al. (2010). ersnet.org
Systemic Metabolic Inactivation and Elimination Pathways
While this compound is retained effectively in the lungs, any portion of the metabolite or the parent prodrug that reaches the systemic circulation is subject to rapid and extensive metabolic inactivation, primarily by the liver. nih.govresearchgate.nettandfonline.com This efficient clearance minimizes systemic exposure to the active compound. researchgate.netscience.goversnet.org
The systemic bioavailability of this compound following inhalation is negligible, estimated to be less than 1%. tandfonline.comersnet.orgdovepress.com This is due to a combination of low gastrointestinal absorption and high first-pass metabolism. nih.govtandfonline.com In the liver, this compound is further metabolized into inactive, more polar compounds. researchgate.nettandfonline.com The primary enzyme system responsible for this inactivation is cytochrome P450, specifically the CYP3A4 isoenzyme. dshs-koeln.dedrugs.com The mean elimination half-life of des-CIC is approximately 6 to 7 hours. researchgate.netdrugs.com The resulting inactive metabolites are then eliminated from the body, principally via the feces (around 66%), with a smaller portion excreted in the urine. drugs.com The high degree of plasma protein binding of this compound (approximately 99%) further limits the amount of free, active drug in the systemic circulation. ersnet.orgoup.comalvesco.us
Characterization of Hepatic Metabolism and Polar Metabolite Identification (e.g., Dihydroxylated this compound)
This compound, the pharmacologically active metabolite of the prodrug ciclesonide, undergoes extensive hepatic metabolism. fda.govdrugbank.com In the liver, it is rapidly converted into a series of inactive, more polar metabolites, facilitating its subsequent elimination from the body. dshs-koeln.denih.gov
The primary enzyme system responsible for the metabolism of this compound is the cytochrome P450 (CYP) system. fda.govdshs-koeln.de Research has identified CYP3A4 as the main isozyme involved in this process, with a lesser contribution from CYP2D6. fda.gov This enzymatic action results in the formation of at least five distinct polar metabolites. researchgate.netnih.gov
Among these metabolites, the major identified compound is dihydroxylated this compound. nih.govresearchgate.netnih.gov The hydroxylation of the molecule significantly increases its water solubility, a key step for eventual excretion. This rapid inactivation in the liver contrasts with its activation and retention in the lungs, a characteristic that contributes to the therapeutic profile of its parent compound, ciclesonide. nih.gov The initial conversion from ciclesonide to this compound is catalyzed by esterase enzymes. nih.gov
Table 1: Key Enzymes in this compound Metabolism
| Enzyme/Enzyme Family | Role in Metabolism | Reference |
|---|---|---|
| Esterases | Initial conversion of the prodrug ciclesonide to the active metabolite this compound. | nih.gov |
| Cytochrome P450 3A4 (CYP3A4) | Primary enzyme responsible for the further metabolism of this compound into inactive polar metabolites in the liver. | fda.govdshs-koeln.de |
| Cytochrome P450 2D6 (CYP2D6) | Plays a lesser role in the hepatic metabolism of this compound. | fda.gov |
Major Routes of Elimination
Following its metabolic inactivation in the liver, this compound and its metabolites are eliminated from the body primarily through biliary excretion. fda.govfda.gov Studies utilizing radiolabeled ciclesonide have demonstrated that the predominant route of excretion is via the feces. fda.govnih.gov
After intravenous administration of [14C]-ciclesonide, approximately 66% of the total radioactivity was recovered in the feces, indicating that excretion through bile is the main pathway of elimination. fda.govnih.gov Similarly, after oral administration, fecal excretion accounted for the vast majority of the eliminated dose. fda.govnih.gov This efficient and nearly complete first-pass metabolism and subsequent biliary clearance result in very low systemic bioavailability of orally ingested ciclesonide and its active metabolite. nih.gov The cumulative excretion of the administered radioactivity is almost complete within 120 hours. nih.gov
Table 2: Excretion of Ciclesonide and its Metabolites
| Route of Administration | Primary Route of Elimination | Percentage Excreted via Feces | Reference |
|---|---|---|---|
| Intravenous | Biliary Excretion | ~66% | fda.govnih.gov |
| Oral | Biliary Excretion | >77% | fda.govnih.gov |
Preclinical Pharmacodynamic Investigations in Vitro and in Vivo Systems
Evaluation of Anti-inflammatory Potency
The anti-inflammatory capabilities of desisobutyryl-ciclesonide have been substantiated through various preclinical investigations, particularly in animal models of airway inflammation. These studies have demonstrated its efficacy in suppressing key markers of inflammation, such as eosinophilia and lung edema.
Suppression of Antigen-Induced Airway Eosinophilia in Animal Models
In a study involving ovalbumin-sensitized and -challenged Brown Norway rats, this compound demonstrated a potent ability to inhibit the accumulation of eosinophils in the bronchoalveolar lavage fluid (BALF). The median effective dose (ED50) for this suppression was determined to be 0.7 mg/kg, highlighting its significant in vivo anti-inflammatory activity. glpbio.cnbertin-bioreagent.com
| Parameter | ED50 (mg/kg) |
|---|---|
| Eosinophil Accumulation in BALF | 0.7 |
Reduction of Induced Lung Edema
The efficacy of this compound in mitigating lung edema has also been evaluated. In a model of Sephadex-induced lung edema in rats, the administration of ciclesonide (B122086), which is locally converted to this compound, showed comparable efficacy to fluticasone in reducing lung inflammation. nih.gov Furthermore, in ovalbumin-sensitized and -challenged rats, this compound effectively reduced the total protein accumulation in the BALF, a key indicator of lung edema, with an ED50 of 0.5 mg/kg. glpbio.cnbertin-bioreagent.com
| Parameter | ED50 (mg/kg) |
|---|---|
| Total Protein Accumulation in BALF | 0.5 |
Immunological Effects on Cellular Proliferation and Activation
This compound exerts significant immunomodulatory effects by influencing the proliferation and activation of key immune cells, such as peripheral blood mononuclear cells and lymphocytes.
Inhibition of Peripheral Blood Mononuclear Cell Proliferation
In vitro studies have demonstrated the potent inhibitory effect of this compound on the proliferation of human peripheral blood mononuclear cells (PBMCs). When stimulated with concanavalin A, a known mitogen, the proliferation of PBMCs was significantly suppressed by this compound, with a half-maximal inhibitory concentration (IC50) of 1.3 nM. glpbio.cnbertin-bioreagent.com
| Stimulant | Cell Type | IC50 (nM) |
|---|---|---|
| Concanavalin A | Human PBMCs | 1.3 |
Suppression of Lymphocyte Activation (e.g., Concanavalin A-Stimulated, CD3-Induced)
This compound has shown marked efficacy in suppressing lymphocyte activation triggered by various stimuli. In studies with concanavalin A-stimulated primary rat spleen cells, this compound inhibited proliferation with an IC50 of 1.5 nM. glpbio.cnbertin-bioreagent.com Furthermore, its inhibitory effect was even more potent in a model of CD3-induced proliferation of human CD4+ lymphocytes, where the IC50 was determined to be 0.2 nM. glpbio.cnbertin-bioreagent.com
| Stimulant | Cell Type | IC50 (nM) |
|---|---|---|
| Concanavalin A | Rat Spleen Cells | 1.5 |
| CD3 | Human CD4+ Lymphocytes | 0.2 |
Modulation of T-cell Blast Proliferation
Further research has indicated that this compound can modulate the proliferation of allergen-specific T-cell blasts. In a study investigating the effects on T-cell blasts specific to the Phleum pratense allergen (Phl p 5), this compound was shown to modulate their proliferation. glpbio.cn This suggests a targeted effect on the adaptive immune response involved in allergic inflammation.
Regulation of Inflammatory Mediators and Gene Expression Profiles
This compound (des-CIC), the active metabolite of the inhaled corticosteroid ciclesonide, demonstrates potent anti-inflammatory activity through the regulation of various inflammatory mediators and the modulation of gene expression. nih.govnih.gov Preclinical studies have established its efficacy in diverse in vitro and in vivo models.
This compound has been shown to potently inhibit the production and expression of multiple pro-inflammatory cytokines that are key drivers of airway inflammation. In vitro studies have demonstrated its effectiveness in downregulating mediators such as Interleukin-2 (IL-2), IL-4, IL-5, and Tumor Necrosis Factor-alpha (TNF-α). researchgate.net Specifically, des-CIC effectively inhibits allergen-induced T-cell proliferation and the expression of IL-4. nih.gov
In vivo animal models further substantiate these findings. In ovalbumin-sensitized and -challenged Brown Norway rats, des-CIC inhibited the antigen-induced accumulation of TNF-α in the bronchoalveolar lavage fluid. oup.com Furthermore, in a neonatal rat model of lung injury induced by bleomycin, des-CIC was as effective as the potent glucocorticoid dexamethasone (B1670325) in reducing the expression of various proinflammatory cytokine messenger RNAs (mRNAs), including IL-1β and IL-6. nih.govnih.gov Studies in ovalbumin-induced asthma models in mice also revealed a significant decrease in inflammatory cytokines IL-4 and TNF-α following treatment. nih.gov
| Cytokine | Model System | Observed Effect | Source |
|---|---|---|---|
| IL-2, IL-5 | In vitro systems | Inhibition of mediator | researchgate.net |
| IL-4 | In vitro (allergen-induced T-cells) | Inhibition of expression | nih.gov |
| TNF-α | In vivo (rat, antigen-induced) | Inhibition of accumulation in BALF | oup.com |
| IL-1β, IL-6 | In vivo (rat, bleomycin-induced) | Reduction of mRNA expression | nih.govnih.gov |
| IL-4, TNF-α | In vivo (mouse, OVA-induced asthma) | Significant decrease | nih.gov |
A hallmark of allergic airway inflammation is the accumulation of eosinophils and an increase in protein concentration in the airways. Preclinical studies have demonstrated the efficacy of this compound in mitigating these pathological features.
In a well-established in vivo model using ovalbumin-sensitized and -challenged Brown Norway rats, intratracheal administration of des-CIC effectively inhibited the antigen-induced accumulation of both eosinophils and total protein into the bronchoalveolar lavage fluid (BALF). oup.com This study highlighted that des-CIC demonstrated a potent and comparable efficacy to the established corticosteroid budesonide in this model. oup.com Similarly, the parent compound ciclesonide, which is converted to des-CIC in the lungs, showed efficacy comparable to fluticasone in a Brown Norway rat model of antigen-induced airway eosinophilia. nih.govresearchgate.net
| Compound | Parameter Inhibited in BALF | Model | ED₅₀ (mg/kg) | Source |
|---|---|---|---|---|
| This compound | Eosinophils, Protein, TNF-α | Antigen-challenged Brown Norway Rat | 0.4 - 1.3 | oup.com |
| Budesonide | Eosinophils, Protein, TNF-α | Antigen-challenged Brown Norway Rat | 0.4 - 1.3 | oup.com |
| Ciclesonide | Eosinophils, Protein, TNF-α | Antigen-challenged Brown Norway Rat | 0.4 - 1.3 | oup.com |
Genome-wide transcriptomic analyses have been employed to understand the broad impact of this compound on gene expression mediated by the glucocorticoid receptor (GR). These studies reveal a distinct transcriptional profile for des-CIC when compared to other glucocorticoids like dexamethasone (DEX). In neonatal rat lung and liver tissue, genome-wide analyses showed clear differences in the GR-mediated transcriptional responses between des-CIC and DEX. nih.govnih.govnih.gov
The transcriptional effects of this compound exhibit cell-type specificity within the lung. A comparative analysis of differentially regulated gene targets in fetal lung cells showed that des-CIC and dexamethasone (DEX) elicited similar transcriptional responses in matrix/myofibroblasts and airway epithelium. nih.gov However, a more pronounced response to des-CIC was observed in the distal lung epithelium and vascular endothelial cells, indicating a degree of cellular selectivity in its action. nih.gov
Further investigation using genome-wide microarray analysis on cultured mouse primary fetal lung fibroblasts—a cell type crucial for lung maturation—revealed a high degree of similarity in the most significantly upregulated and downregulated genes following treatment with either des-CIC or DEX. nih.gov Despite this overlap, unique sets of genes responsive to only one of the two compounds were also identified, reinforcing the concept of a distinct, compound-specific transcriptional signature even within a single cell type. nih.gov
Selective Glucocorticoid Receptor Modulation Profile
This compound is characterized as a selective glucocorticoid receptor (GR) modulator, a designation supported by its distinct pharmacodynamic properties. nih.govnih.gov This selectivity is rooted in its unique interaction with the GR, leading to differential effects on gene transcription.
Glucocorticoids exert their effects primarily through two mechanisms: transactivation and transrepression. Transactivation involves the GR binding to glucocorticoid response elements (GREs) to increase the expression of target genes and is often associated with metabolic side effects. Transrepression, the mechanism largely responsible for anti-inflammatory effects, involves the GR interfering with the activity of pro-inflammatory transcription factors like nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).
In vitro studies demonstrate that des-CIC possesses potent activity in both GR transactivation and transrepression. nih.govnih.gov A comparative study of nine different glucocorticoids in transfected A549 human lung epithelial cells provided specific insights into the profile of des-CIC. For all glucocorticoids tested, the potency for transactivation was higher than for NF-κB-mediated transrepression, as indicated by a significantly lower EC₅₀ value for transactivation. However, the study noted a key distinction for des-CIC and budesonide: their potency for transactivation was not significantly different from their potency for AP-1-mediated transrepression. This suggests a more balanced profile between its ability to activate GRE-dependent genes and its capacity to repress the AP-1 inflammatory pathway compared to other corticosteroids. This differential activity supports its classification as a selective GR modulator. nih.govnih.gov
Characterization as a Glucocorticoid Receptor Super-Agonist
This compound (des-CIC), the active metabolite of the prodrug ciclesonide, has been identified as a potent glucocorticoid receptor (GR) super-agonist through extensive preclinical pharmacodynamic investigations. oup.comnih.govendocrine-abstracts.org Ciclesonide itself is a parent compound with low binding affinity for the GR; however, upon administration, it is converted by intracellular esterases in the airways to des-CIC. nih.govnih.govnih.govdrugbank.com This active metabolite demonstrates a significantly enhanced affinity for the GR, which is foundational to its potent anti-inflammatory activity. researchgate.netnih.gov
In Vitro Systems
A series of in vitro studies have elucidated the high-affinity binding and potent cellular activity of des-CIC, distinguishing it from its parent compound and other corticosteroids.
Glucocorticoid Receptor Binding Affinity:
Radioligand binding assays have consistently demonstrated the superior affinity of des-CIC for the glucocorticoid receptor compared to ciclesonide and other established glucocorticoids like dexamethasone and budesonide. nih.govresearchgate.net In studies using rat glucocorticoid receptors, des-CIC exhibited a relative binding affinity more than 12 times that of dexamethasone and significantly higher than budesonide. nih.gov The affinity of des-CIC for the GR is approximately 100-fold greater than that of the parent compound, ciclesonide. nih.govnih.govresearchgate.net This high affinity is a key factor in its potent biological activity. medchemexpress.com
| Compound | Relative Binding Affinity |
|---|---|
| This compound (des-CIC) | 1212 nih.gov |
| Budesonide | 905 nih.gov |
| Dexamethasone | 100 nih.gov |
| Ciclesonide | 12 nih.gov |
Cellular and Genomic Activity:
The super-agonist nature of des-CIC is further substantiated by its potent activity at the cellular level. In vitro coregulator peptide binding assays have revealed that des-CIC is a GR super-agonist. oup.comnih.govresearchgate.net Furthermore, molecular dynamics simulations have identified unique allosteric signaling pathways dependent on des-CIC within the GR ligand-binding domain. oup.comnih.gov
Studies using various cell types have confirmed its potent transactivation and transrepression capabilities. oup.comnih.gov For instance, in A549 human lung epithelial cells, des-CIC was as effective as dexamethasone in reducing the expression of proinflammatory cytokines. oup.com It has also been shown to potently inhibit the activation of murine and human lymphocytes in multiple in vitro systems. nih.gov In peripheral blood mononuclear cells from atopic patients, des-CIC demonstrated a higher inhibitory activity on allergen-induced proliferation compared to ciclesonide, with significant effects at nanomolar concentrations. medchemexpress.com Genome-wide transcriptomic analyses in neonatal rat lung and liver tissues have shown both similarities and differences in the gene responses elicited by des-CIC and dexamethasone. oup.comresearchgate.net
In Vivo Systems
In vivo animal models have corroborated the potent anti-inflammatory effects of des-CIC observed in vitro. These studies highlight its efficacy in relevant models of airway inflammation.
Anti-Inflammatory Efficacy:
In a well-established model of antigen-induced airway inflammation in ovalbumin-sensitized Brown Norway rats, intratracheally administered des-CIC, ciclesonide, and budesonide demonstrated similar potency in inhibiting the influx of eosinophils, protein, and tumor necrosis factor-alpha (TNF-α) into the bronchoalveolar lavage fluid. nih.gov The comparable efficacy of the prodrug ciclesonide to the active metabolite des-CIC in this model strongly suggests the efficient in vivo activation of ciclesonide in the lungs. nih.govresearchgate.net
| Compound (Intratracheal Admin.) | ED₅₀ (mg/kg) |
|---|---|
| Ciclesonide | 0.4 - 1.3 nih.gov |
| This compound (des-CIC) | 0.4 - 1.3 nih.gov |
| Budesonide | 0.4 - 1.3 nih.gov |
In a neonatal rat model of lung injury induced by bleomycin, systemic administration of des-CIC proved to be as effective as dexamethasone in reducing the expression of various proinflammatory cytokine mRNAs. oup.comendocrine-abstracts.orgresearchgate.netchildrensmercy.org This finding underscores the potent anti-inflammatory action of des-CIC in a different in vivo context. However, it is noteworthy that in a rat cotton pellet model of chronic inflammation, ciclesonide was found to be more active in inhibiting granuloma formation than both des-CIC and budesonide. nih.govresearchgate.net
Collectively, these preclinical investigations in both in vitro and in vivo systems characterize this compound as a super-agonist of the glucocorticoid receptor, distinguished by its high binding affinity and potent anti-inflammatory activity at the cellular and organismal levels.
Structural Biology and Structure Activity Relationship Studies
Ligand-Glucocorticoid Receptor Binding Interactions
Desisobutyryl-ciclesonide exhibits a remarkably high binding affinity for the glucocorticoid receptor. In comparative studies, its relative binding affinity has been shown to be significantly greater than that of the parent compound, ciclesonide (B122086), and other well-known glucocorticoids such as dexamethasone (B1670325) and budesonide. nih.gov Specifically, the relative binding affinity of this compound to the rat glucocorticoid receptor was found to be 1212, with dexamethasone set at a reference of 100. nih.gov This high affinity is attributed to the unique structural features of the molecule that promote favorable interactions within the ligand-binding pocket of the GR. While ciclesonide itself has a low affinity for the receptor, its conversion to this compound by intracellular esterases results in a more than 100-fold increase in binding affinity. nih.gov This conversion involves the cleavage of the isobutyrate group at the C21 position. nih.gov
| Compound | Relative Binding Affinity (Rat GR) |
| Dexamethasone | 100 |
| Ciclesonide | 12 |
| This compound | 1212 |
| Budesonide | 905 |
Data sourced from in vitro studies comparing the binding affinities of various glucocorticoids to the rat glucocorticoid receptor. nih.gov
The stereochemistry of this compound plays a crucial role in its pharmacological activity. Ciclesonide is the 2'R-epimer. nih.gov Studies have demonstrated that the 2'R-epimers of both ciclesonide and its active metabolite, this compound, are significantly more potent than their corresponding 2'S-epimers. nih.gov This stereoselectivity underscores the importance of the precise three-dimensional arrangement of atoms for optimal interaction with the chiral environment of the glucocorticoid receptor's binding site. The specific orientation of the cyclohexyl group in the 2'R configuration likely facilitates a more favorable and stable interaction with key amino acid residues within the ligand-binding pocket, leading to enhanced receptor activation and greater anti-inflammatory effect.
Computational Modeling of Glucocorticoid Receptor Dynamics
To gain a deeper understanding of the molecular mechanisms underlying the unique pharmacological profile of this compound, computational modeling techniques, particularly molecular dynamics simulations, have been employed. These methods provide insights into the dynamic behavior of the glucocorticoid receptor upon ligand binding and its interactions with other proteins.
Molecular dynamics simulations have revealed that this compound induces unique interactions and allostery within the ligand-binding domain (LBD) of the glucocorticoid receptor when compared to other glucocorticoids like dexamethasone. oup.comchildrensmercy.org These simulations have identified distinct, ligand-dependent allosteric signaling pathways between specific residues in the GR LBD and the receptor surfaces that interact with coregulator peptides. oup.comchildrensmercy.orgnih.govresearchgate.net This suggests that this compound can modulate the conformation of the GR in a manner that is subtly but significantly different from other agonists, potentially contributing to its selective glucocorticoid receptor modulator (SEGRM) activity. oup.comoup.com
The transcriptional activity of the glucocorticoid receptor is modulated by its interaction with coregulator proteins. In vitro coregulator peptide binding assays have shown that this compound acts as a GR super-agonist. oup.comchildrensmercy.orgresearchgate.net This enhanced interaction with coregulator peptides is further elucidated by molecular dynamics simulations, which provide a mechanistic basis for the observed differences in cellular responses to this compound versus other glucocorticoids. oup.comoup.com The unique conformational changes induced in the GR by this compound, as revealed by these simulations, likely alter the binding surfaces for coregulators, leading to a distinct pattern of gene expression. oup.comchildrensmercy.orgresearchgate.net
Analytical Methodologies for Desisobutyryl Ciclesonide Quantification
Liquid Chromatography-Mass Spectrometry Approaches
Development and Validation of Tandem Mass Spectrometry (LC-MS/MS) Methods
The simultaneous determination of ciclesonide (B122086) and its active metabolite, desisobutyryl-ciclesonide, in human plasma has been achieved through the development and validation of sensitive and highly selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. nih.govresearchgate.net These methods typically involve protein precipitation or liquid-liquid extraction to isolate the analytes from the biological matrix, followed by chromatographic separation on a C18 column. nih.govresearchgate.net A common approach utilizes a mobile phase consisting of a mixture of a weak acid solution, such as 0.1% formic acid, and an organic solvent like methanol, often with a linear gradient elution to ensure optimal separation. nih.govresearchgate.net For internal standards, compounds like mifepristone (B1683876) or deuterated analogs of ciclesonide and this compound (e.g., CIC-d11 and des-CIC-d11) are employed to ensure accuracy and precision. nih.govnih.gov
The detection is typically performed using a tandem mass spectrometer operated in the selective reaction monitoring (SRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. researchgate.net Validation of these methods is conducted in accordance with regulatory guidelines to ensure their reliability for bioanalytical applications. fda.gov
Application of Advanced Ionization Techniques (e.g., Atmospheric Pressure Chemical Ionization (APCI), Electrospray Ionization (ESI), Atmospheric Pressure Photoionization (APPI))
To achieve the requisite sensitivity for detecting the low circulating concentrations of this compound, various advanced ionization techniques have been employed. Atmospheric Pressure Chemical Ionization (APCI) has been successfully utilized in the positive ionization mode for the quantification of this compound in human plasma. nih.govresearchgate.net
More recently, Atmospheric Pressure Photoionization (APPI) has been demonstrated as a highly selective and sensitive ionization source for the analysis of this compound. nih.govresearchgate.net The use of APPI has been instrumental in developing ultrasensitive bioanalytical methods capable of measuring systemic exposure to this compound, which is particularly important for the development of more efficient drug delivery devices for ciclesonide inhalation products. nih.govresearchgate.netdntb.gov.ua While Electrospray Ionization (ESI) is a common technique in LC-MS, APCI and APPI have shown particular utility for the analysis of this specific compound.
Strategies for Sensitivity Enhancement in Picogram-Level Quantification
A primary challenge in the bioanalysis of this compound is achieving the necessary sensitivity to quantify the low picogram per milliliter (pg/mL) concentrations observed in systemic circulation following inhalation. fda.gov Several strategies have been implemented to enhance sensitivity.
One key approach is the optimization of the ionization source. The use of APPI has resulted in a significant improvement in sensitivity, achieving a lower limit of quantification (LLOQ) of 1 pg/mL in human serum. nih.govresearchgate.net This represents a tenfold increase in sensitivity compared to earlier methods that reported an LLOQ of 10 pg/mL. nih.govresearchgate.net
Furthermore, the development of highly sensitive analytical methods combining supported liquid extraction (SLE) with liquid chromatography-high resolution tandem mass spectrometry (LC-HRMS/MS) has also enabled the detection of this compound at approximately 1 pg/mL in plasma. nih.govresearchgate.net The combination of efficient sample preparation techniques and advanced mass spectrometry instrumentation is essential for reaching these ultra-trace levels of detection.
Bioanalytical Method Validation Parameters
The validation of bioanalytical methods is critical to ensure the reliability and accuracy of the data generated in clinical and non-clinical studies. Key validation parameters for this compound quantification are assessed according to industry standards.
Assessment of Linearity, Precision, Accuracy, and Extraction Recovery
Bioanalytical methods for this compound have demonstrated excellent linearity over a range of concentrations. For instance, one LC-APCI-MS/MS method showed a linear range from 10 to 10,000 pg/mL. nih.gov An even more sensitive LC-APPI-MS/MS method established linearity from 1 to 500 pg/mL, with correlation coefficients (r²) greater than 0.99 for the calibration curves. nih.gov
The precision and accuracy of these methods are well within acceptable limits. For the ultrasensitive LC-APPI-MS/MS method, the inter-assay precision was within 9.6% coefficient of variation (CV), and the accuracy was within ±4.0% bias for quality control samples. nih.gov
Extraction recovery is another critical parameter, and for this compound, it has been shown to be consistent and efficient. An extraction recovery of approximately 85% has been reported for this analyte from human serum. nih.gov
Bioanalytical Method Validation Parameters for this compound
| Parameter | LC-APCI-MS/MS Method | LC-APPI-MS/MS Method |
|---|---|---|
| Linearity Range (pg/mL) | 10 - 10,000 nih.gov | 1 - 500 nih.gov |
| Correlation Coefficient (r²) | Not explicitly stated, but linearity was established nih.gov | > 0.99 nih.gov |
| Inter-assay Precision (%CV) | Not explicitly stated | ≤ 9.6 nih.gov |
| Inter-assay Accuracy (%Bias) | Not explicitly stated | ± 4.0 nih.gov |
| Extraction Recovery (%) | Not explicitly stated | ~85 nih.gov |
Stability Profiling in Various Biological Matrices
The stability of this compound in biological matrices under various storage and handling conditions is a crucial aspect of bioanalytical method validation. Studies have demonstrated the stability of this compound in human serum through multiple freeze-thaw cycles and for extended periods at different temperatures.
Specifically, serum samples containing this compound have been found to be stable for at least three freeze-thaw cycles. nih.gov The analyte also remains stable for 24 hours at benchtop (room temperature). nih.gov Long-term stability has been established for up to 706 days at both -20°C and -70°C. nih.gov These findings ensure that the integrity of the analyte is maintained from the time of sample collection to the time of analysis.
Stability Profile of this compound in Human Serum
| Condition | Duration | Stability |
|---|---|---|
| Freeze-Thaw Cycles | 3 cycles nih.gov | Stable nih.gov |
| Benchtop (Room Temperature) | 24 hours nih.gov | Stable nih.gov |
| Long-Term Storage | Up to 706 days at -20°C nih.gov | Stable nih.gov |
| Up to 706 days at -70°C nih.gov | Stable nih.gov |
Quantification in Diverse Biological Matrices for Research (e.g., Lung Tissue, Serum, Plasma, Nasal Mucosa)
The accurate quantification of this compound (des-CIC), the pharmacologically active metabolite of the inhaled corticosteroid ciclesonide, in various biological matrices is crucial for pharmacokinetic studies and for understanding its localized effects in target tissues. Highly sensitive and specific analytical methods, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed and validated for this purpose.
Lung Tissue
Studies investigating the in vivo metabolism of ciclesonide in the human lung have successfully quantified des-CIC in both central and peripheral lung tissue. Following a single inhaled dose of ciclesonide, des-CIC, along with its fatty acid conjugates (des-CIC oleate (B1233923) and des-CIC palmitate), were detected in resected lung tissues. ersnet.orgnih.gov The analytical methods employed are based on validated LC-MS/MS techniques. ersnet.org
In one study, the lower limits of quantitation (LLOQs) for a 0.5 g tissue sample were established, demonstrating the high sensitivity of the method. ersnet.org The inter-batch precision for the quality control samples of all analytes in tissue was between 2.79–5.44%, with an accuracy of 93.9–105.6%. ersnet.org
Table 1: Lower Limits of Quantitation (LLOQs) in Human Lung Tissue
| Compound | LLOQ (pmol·g⁻¹) |
|---|---|
| This compound (des-CIC) | 0.644 |
| Ciclesonide | 0.563 |
| des-CIC oleate | 0.136 |
| des-CIC palmitate | 0.0424 |
Data sourced from a study on the deposition and metabolism of inhaled ciclesonide in the human lung. ersnet.org
Research findings indicate that a significant portion of ciclesonide is rapidly converted to des-CIC in the lungs. nih.gov In many instances, the concentration of des-CIC was higher than that of the parent compound. ersnet.org Notably, after 8 hours, des-CIC oleate became the predominant metabolite in both central and peripheral lung tissue samples, and at least one of the ciclesonide metabolites was present in lung tissue for up to 24 hours post-inhalation. ersnet.org
Serum and Plasma
For systemic exposure assessment, several ultrasensitive bioanalytical methods have been developed to measure des-CIC in human serum and plasma. These methods are essential due to the low systemic bioavailability of des-CIC following inhalation.
An exceptionally sensitive method utilizing reversed-phase liquid chromatography coupled with atmospheric pressure photoionization-tandem mass spectrometry (LC-APPI-MS/MS) has been established for the simultaneous determination of ciclesonide and des-CIC in human serum. nih.govfrontagelab.comdntb.gov.ua This method achieved a lower limit of quantification (LLOQ) of 1 pg/mL for both analytes in a 0.500-mL serum sample. nih.govfrontagelab.comdntb.gov.ua The calibration curves demonstrated good linearity (r² > 0.99), and the inter-assay precision and accuracy were within 9.6% CV and ±4.0% bias, respectively. nih.govfrontagelab.com The extraction recovery for both analytes was approximately 85%. nih.govfrontagelab.com
Another sensitive and highly selective liquid chromatography-tandem mass spectrometric (LC/MS/MS) method was developed for the determination of ciclesonide and des-CIC in human plasma, using positive atmospheric pressure chemical ionization (APCI). nih.gov This method reported an LLOQ of 10 pg/mL and a linearity range of 10 to 10,000 pg/mL for both compounds. nih.gov
In equine studies, a highly sensitive analytical method based on supported liquid extraction (SLE) combined with liquid chromatography-high resolution tandem mass spectrometry (LC-HRMS/MS) was developed to detect ciclesonide and des-CIC in plasma, achieving a lower limit of detection of approximately 1 pg/ml. nih.govresearchgate.net
Table 2: Analytical Methodologies for this compound in Serum and Plasma
| Matrix | Analytical Method | LLOQ | Key Findings |
|---|---|---|---|
| Human Serum | LC-APPI-MS/MS | 1 pg/mL | High sensitivity and accuracy; successfully applied to a clinical pharmacokinetic study. nih.govfrontagelab.comdntb.gov.ua |
| Human Plasma | LC-APCI-MS/MS | 10 pg/mL | Suitable for Phase I clinical pharmacokinetic studies. nih.gov |
Nasal Mucosa
The quantification of des-CIC in nasal mucosa is important for understanding its local therapeutic effects in conditions like allergic rhinitis. A study in rabbits evaluated the uptake and metabolism of ciclesonide to des-CIC in nasal mucosa using high-performance liquid chromatography with tandem mass spectrometry detection. nih.govnih.govresearchgate.net
The study found that ciclesonide is rapidly converted to des-CIC, with the highest concentration of des-CIC (415 pmol/g tissue) detected as early as 0.5 hours after administration. nih.gov this compound was measurable in the nasal mucosa for up to 24 hours. nih.govnih.gov The study also measured the formation of fatty acid conjugates, with des-CIC-oleate being the major conjugate, reaching its highest concentration at 8 hours post-administration. nih.govnih.gov
Table 3: Concentration of this compound in Rabbit Nasal Mucosa Over Time (Hypotonic Suspension)
| Time Point | Mean Concentration (pmol/g tissue) |
|---|---|
| 0.5 h | 415 |
| 24 h | 45.46 |
Data from a study on the uptake and metabolism of ciclesonide in rabbit nasal mucosa. nih.govnih.gov
Future Research Directions
Elucidation of Novel Cellular and Subcellular Targets Beyond the Glucocorticoid Receptor
While the pharmacological activity of desisobutyryl-ciclesonide is predominantly attributed to its high affinity for the glucocorticoid receptor, the exploration of potential non-genomic effects and interactions with other cellular components is a crucial frontier. nih.gov Current understanding firmly establishes this compound as a potent agonist of the GR, with a binding affinity over 100 times greater than its parent compound, ciclesonide (B122086). nih.gov This interaction leads to the transactivation and transrepression of genes, modulating inflammatory responses. nih.govoup.com
Recent investigations have highlighted that while both this compound and other glucocorticoids like dexamethasone (B1670325) act via the GR, they can elicit different transcriptional responses in various tissues, as revealed by genome-wide transcriptomic analyses. nih.govoup.com This suggests a more nuanced interaction with the GR and the potential for selective glucocorticoid receptor modulation. oup.com
Future research should aim to investigate possibilities that lie beyond these GR-centric mechanisms. A pertinent area of exploration is the potential for non-genomic actions of this compound. It is conceivable that this compound, possibly through its complex with the GR, could initiate rapid, non-genomic signaling cascades within the cell. oup.com These could involve interactions with cell membrane-associated proteins, ion channels, or intracellular signaling kinases, leading to swift physiological responses that are independent of gene transcription. Identifying and characterizing these potential novel targets will be instrumental in building a comprehensive understanding of this compound's full spectrum of activity.
Development of Advanced Preclinical Models for Mechanistic Elucidation
To dissect the intricate mechanisms of this compound, a shift towards more sophisticated preclinical models that better recapitulate human physiology is imperative. To date, a variety of in vitro and in vivo models have been instrumental in characterizing its fundamental pharmacological profile.
Current Preclinical Models:
| Model Type | Specific Examples | Key Findings |
| In Vitro | Radioligand binding assays | High-affinity binding to the glucocorticoid receptor. |
| Human precision-cut lung slices | Demonstrated conversion of ciclesonide to this compound and subsequent fatty acid conjugation. researchgate.net | |
| Alveolar type II epithelial cells (A549) | Studied the uptake and metabolism of the parent compound. researchgate.net | |
| Normal human bronchial and nasal epithelial cells (NHBE, HNEC) | Elucidated the role of esterases in the activation of ciclesonide. researchgate.netnih.gov | |
| Cultured mouse primary fetal lung fibroblasts | Revealed differences in gene expression compared to other glucocorticoids. researchgate.net | |
| In Vivo | Brown Norway rat model of antigen-induced airway eosinophilia | Showcased comparable efficacy to other inhaled corticosteroids. nih.gov |
| Rat model of Sephadex-induced lung edema | Confirmed potent anti-inflammatory activity. nih.gov | |
| Neonatal rat model of bleomycin-induced lung injury | Demonstrated effective reduction of pro-inflammatory cytokine expression. researchgate.net | |
| Equine models of airway obstruction | Investigated therapeutic efficacy in a large animal model. |
Future research should leverage cutting-edge preclinical models to provide deeper mechanistic insights. Human lung organoids, including those derived from induced pluripotent stem cells (iPSCs), offer a three-dimensional model that mimics the cellular complexity and architecture of the human respiratory tract. science.govnih.gov These "lungs-in-a-dish" can be used to study cell-type-specific responses to this compound and to model disease states with greater fidelity. Furthermore, the development of patient-derived organoids could pave the way for personalized medicine approaches, allowing for the assessment of drug efficacy in a patient-specific context.
The integration of microfluidic devices to create "organ-on-a-chip" models of the lung can introduce physiological breathing motions and blood flow, offering a more dynamic and realistic environment to study the pharmacokinetics and pharmacodynamics of inhaled this compound. Additionally, co-culture systems that incorporate immune cells within these advanced models will be crucial for a more holistic understanding of its immunomodulatory effects. Genetically modified animal models, where specific components of signaling pathways are altered, will also be invaluable in dissecting the precise molecular interactions of this compound.
Exploration of Synthetic Analogs and Derivatization Strategies for Modulating Pharmacological Properties
The unique chemical structure of this compound underpins its distinct pharmacological profile. A key structural feature is the bulky bis-oxy group with a cyclopentane extension at the C16/C17 position of the steroid D-ring, which differentiates it from other glucocorticoids like dexamethasone. oup.com This structural element contributes to its high affinity for the glucocorticoid receptor.
A notable aspect of this compound's behavior in vivo is its derivatization through reversible esterification with fatty acids, such as oleate (B1233923), in the lungs. nih.gov This process forms lipophilic conjugates that act as an intracellular reservoir of the active drug, potentially prolonging its anti-inflammatory activity and allowing for once-daily administration. nih.gov
While the current body of research has not extensively reported on the synthetic exploration of novel analogs of this compound, this represents a significant avenue for future investigation. A systematic structure-activity relationship (SAR) study could be undertaken to guide the synthesis of new analogs with tailored pharmacological properties.
Potential Strategies for Derivatization and Analog Synthesis:
Modification of the C16/C17 Acetal Group: Altering the cyclopentane ring could influence receptor binding affinity and selectivity.
Alterations to the C21 Position: While the hydroxyl group at C21 is crucial for its in vivo esterification, synthetic modifications at this position could be explored to create prodrugs with different activation profiles or to enhance tissue retention.
Introduction of Substituents on the Steroid Backbone: The addition of functional groups at various positions on the steroid nucleus could modulate its potency, metabolic stability, and pharmacokinetic properties.
The goal of such synthetic endeavors would be to design analogs with an improved therapeutic index, potentially by enhancing local activity in the lungs while further minimizing systemic exposure and off-target effects. Computational modeling and molecular dynamics simulations could be employed to predict the impact of structural modifications on glucocorticoid receptor binding and conformational changes, thereby guiding a more rational design of novel analogs.
Integration with Systems Biology and Multi-omics Approaches to Understand Broader Biological Impact
To obtain a holistic view of the biological effects of this compound, an integration of systems biology and multi-omics approaches is essential. Such strategies move beyond a single-target perspective to a network-level understanding of a drug's impact.
A foundational step in this direction has been the use of transcriptomics . Genome-wide microarray analyses have already revealed that this compound and dexamethasone induce differential gene expression profiles in neonatal rat lung and liver tissues, despite both acting through the glucocorticoid receptor. nih.govoup.com These studies have provided valuable initial insights into the distinct genomic effects of this compound.
Future research should expand on this by incorporating a broader range of multi-omics technologies:
Proteomics: By analyzing changes in the entire protein landscape of a cell or tissue upon treatment with this compound, proteomics can identify alterations in protein expression, post-translational modifications, and protein-protein interactions that are not apparent from transcriptomic data alone. This could uncover novel signaling pathways modulated by the compound.
Metabolomics: This approach would allow for the comprehensive analysis of changes in cellular metabolites following exposure to this compound. This could shed light on its impact on metabolic pathways and identify biomarkers of drug response.
Genomics: Investigating how genetic variations in patients, such as polymorphisms in the glucocorticoid receptor gene or other relevant pathways, influence the response to this compound can inform personalized medicine strategies.
By integrating data from these various "omics" layers, researchers can construct detailed network models of the cellular response to this compound. This systems-level perspective will be invaluable for identifying novel mechanisms of action, predicting potential off-target effects, and discovering biomarkers to guide its clinical use. Furthermore, molecular dynamics simulations have already been employed to reveal unique allosteric signaling pathways within the GR ligand-binding domain that are dependent on this compound. nih.govoup.com Expanding these computational approaches in conjunction with multi-omics data will be a powerful strategy to fully elucidate its broader biological impact.
Q & A
Q. How should researchers address discrepancies between in vitro GR binding data and in vivo anti-inflammatory outcomes?
- Methodological Answer: Perform translational PK/PD modeling to reconcile in vitro affinity (e.g., IC₅₀) with in vivo efficacy. Consider tissue-specific factors like lung esterase activity and protein binding. Use mechanistic biomarkers (e.g., GR nuclear translocation in sputum cells) to bridge findings .
Q. What are best practices for reporting negative or inconclusive results in this compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
